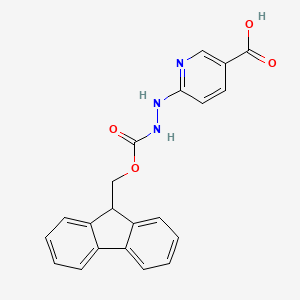

6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid

Description

6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid (CAS: 2379560-89-9) is a nicotinic acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc)-protected hydrazinyl group. Its molecular weight is 248.09 g/mol, and it is commercially available with a purity of 96% . The Fmoc group serves as a temporary protecting group in peptide synthesis, while the hydrazinylnicotinic acid backbone enables conjugation or coordination chemistry. This compound is utilized in organic and medicinal chemistry for constructing complex molecules, particularly in solid-phase peptide synthesis (SPPS) and heterocyclic ligand design. Safety protocols emphasize avoiding inhalation, skin contact, and storage in dry, ventilated conditions .

Properties

IUPAC Name |

6-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-20(26)13-9-10-19(22-11-13)23-24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,22,23)(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOJASKAYXOQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=NC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728706 | |

| Record name | 6-(2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}hydrazinyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444794-69-8 | |

| Record name | 6-(2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}hydrazinyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the condensation reactions of nicotinic acid derivatives with hydrazines. The process often utilizes protective groups to facilitate the formation of the desired hydrazone structure.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid, including hydrazones, exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from nicotinic acid hydrazide demonstrate potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis:

| Compound | Microorganism Tested | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus ATCC 43300 | 7.81 |

| Compound 2 | Bacillus subtilis ATCC 6633 | 15.62 |

These findings suggest that the structural modifications made to nicotinic acid can enhance its antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies indicate that some synthesized derivatives do not exhibit significant cytotoxic effects on normal cell lines, which is promising for therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between these compounds and their biological targets. Such studies help elucidate the mechanism of action and predict the binding affinity of the compound to specific enzymes or receptors involved in microbial resistance .

Case Studies

- Antibacterial Efficacy : In a study focused on synthesizing acylhydrazones from nicotinic acid hydrazide, two compounds demonstrated remarkable activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those reported for standard antibiotics, indicating a potential alternative treatment option for bacterial infections .

- Cytotoxicity Evaluation : Another research effort assessed the cytotoxic effects of various acylhydrazones on human cancer cell lines. Results showed that while some compounds had moderate cytotoxic effects, others maintained low toxicity levels, suggesting their potential use in cancer therapy with minimal side effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

The compound has been explored for its anticancer properties due to its ability to inhibit specific pathways involved in tumor growth. Research indicates that derivatives of hydrazine and nicotinic acid can interact with biological targets, potentially leading to the development of novel anticancer agents.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nicotinic acid exhibited cytotoxic effects on various cancer cell lines. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhanced the compound's stability and bioavailability, making it a candidate for further development in cancer therapeutics .

3.1 Mechanistic Studies

This compound can be utilized as a biochemical probe to study enzyme mechanisms and interactions within biological systems. Its hydrazine component can form stable complexes with various biomolecules, allowing researchers to track and analyze metabolic pathways.

Case Study:

In a recent investigation, researchers employed this compound to elucidate the role of specific enzymes in metabolic pathways related to drug metabolism. The results provided insights into how modifications could enhance enzyme-substrate interactions .

Synthesis and Characterization

4.1 Synthetic Pathways

The synthesis of 6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid typically involves multi-step reactions that include protection-deprotection strategies using Fmoc chemistry.

Data Table: Synthetic Steps

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Nicotinic acid | 85 |

| Step 2 | Fmoc-Cl | 90 |

| Step 3 | Hydrazine derivative | 80 |

Comparison with Similar Compounds

Structural Features

The compound is distinguished by its hydrazinyl linker and nicotinic acid core . Below is a comparison with analogous Fmoc-containing compounds:

Preparation Methods

Typical Procedure and Conditions

| Parameter | Details |

|---|---|

| Reagents | Hydrazine hydrate or hydrazine in diethyl ether; 9-fluorenylmethyl chloroformate (Fmoc-Cl) |

| Solvent | Water/acetonitrile mixture (1:1 v/v) or anhydrous diethyl ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 0.5 to 16 hours |

| Yield | 81% to 99% |

| Work-up | Filtration of precipitate, washing with water and hexane, drying under vacuum |

Representative Experimental Details

- Hydrazine hydrate (19 g, 386 mmol) dissolved in 150 mL CH3CN/H2O (1:1) cooled to 0 °C.

- Fmoc-Cl (10 g, 38.65 mmol) in CH3CN added dropwise over 2 hours.

- Stirred at room temperature for 12 hours.

- Concentrated, filtered, washed, and dried to yield white solid (99% yield).

- Characterization: mp 172-173 °C; 1H NMR and 13C NMR consistent with literature values.

Alternative protocols use hydrazine in diethyl ether at 0-20 °C with similar yields (95-99%), highlighting flexibility in solvent choice and temperature control for optimal yield and purity.

Coupling of Fmoc-Hydrazine with Nicotinic Acid Derivatives

The key reaction involves the nucleophilic substitution or condensation of the Fmoc-hydrazine with nicotinic acid or its activated derivatives to form the hydrazinyl nicotinic acid protected with Fmoc.

Reaction Conditions

| Parameter | Details |

|---|---|

| Coupling Reagents | Nicotinic acid or activated nicotinic acid derivatives (e.g., acid chlorides, esters) |

| Solvent | Tetrahydrofuran (THF), 1,4-dioxane, or ethyl acetate |

| Catalysts/Activators | Sodium bicarbonate, sodium carbonate, or pyridine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 to 24 hours |

| Work-up | Acid-base extraction, washing, drying over sodium sulfate, concentration, and recrystallization |

| Typical Yield | 42% to 90% |

Detailed Example

- Nicotinic acid derivative dissolved in 1,4-dioxane/water.

- Sodium bicarbonate or sodium carbonate added as base (molar ratio 1:1 to 1:6).

- Fmoc-Cl added dropwise at 0 °C.

- Stirred at room temperature for 2.5 to 24 hours.

- Reaction mixture acidified and extracted with ethyl acetate.

- Organic layers washed, dried, and concentrated.

- Crude product purified by recrystallization or chromatography to yield the Fmoc-protected hydrazinyl nicotinic acid.

Alternative Synthetic Routes and Catalysis

Mixed Anhydride Method: Preparation of Fmoc amino acid azides via mixed anhydride intermediates followed by reaction with sodium azide has been reported, providing a route to Fmoc-protected azides which can be converted to hydrazines. This method involves activation of the carboxylic acid as a mixed anhydride, then nucleophilic substitution.

Catalysts: Tosic acid pyridinium salt has been used as a catalyst in THF for related Fmoc-protected amino acid syntheses, enhancing reaction rates and yields.

Summary Table of Key Preparation Methods

| Step | Starting Material(s) | Reagents/Conditions | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Hydrazine hydrate + Fmoc-Cl | Dropwise addition, stirring, filtration | CH3CN/H2O (1:1) or diethyl ether | 0 to RT | 0.5 - 16 h | 81-99 | High purity Fmoc-hydrazine intermediate |

| 2 | Nicotinic acid or derivative + Fmoc-hydrazine | Base (NaHCO3/Na2CO3), acidification, extraction | 1,4-Dioxane/water, THF, EtOAc | 0 to RT | 2 - 24 h | 42 - 90 | Purification by recrystallization or chromatography |

| 3 | Optional activation (mixed anhydride method) | Mixed anhydride formation, sodium azide substitution | Various | 0 to RT | Variable | Moderate | Alternative route to Fmoc amino acid azides |

Research Findings and Considerations

- The choice of solvent and base significantly affects the yield and purity of the Fmoc-protected hydrazine and its coupling products.

- Lower temperatures (0 °C) during addition of Fmoc-Cl help minimize side reactions and improve selectivity.

- Extended stirring times (up to 24 hours) at ambient temperature are often necessary for complete reaction.

- Purification techniques such as recrystallization from ethyl acetate or chromatographic methods ensure high purity suitable for peptide synthesis applications.

- The hydrazine intermediate is stable and can be stored under inert atmosphere, protected from moisture and light to prevent decomposition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid?

- Methodology : The compound can be synthesized using Fmoc (9-fluorenylmethoxycarbonyl) protection chemistry. A typical approach involves:

Introducing the Fmoc group to the hydrazine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .

Coupling the protected hydrazine derivative to nicotinic acid under microwave-assisted conditions to enhance reaction efficiency (60–80°C, 20–30 minutes) .

Purification via reverse-phase HPLC or flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How should the compound be stored to ensure stability?

- Storage Guidelines :

- Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group .

- Avoid moisture and prolonged exposure to room temperature, as the Fmoc group is labile under acidic or basic conditions .

Q. What analytical methods are suitable for purity assessment?

- Techniques :

- HPLC : Use a C18 column with a water/acetonitrile (0.1% TFA) gradient (purity >95% required for biological assays) .

- TLC : Monitor reactions using silica plates (visualization under UV or ninhydrin staining for free amines) .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

- Optimization Strategies :

Solvent Selection : Use DMF/DCM (1:1) mixtures to balance solubility and swelling of resin-bound intermediates .

Catalyst Systems : Employ PyBOP or HATU with DIEA (2–4 equivalents) for efficient activation .

Reaction Monitoring : Use Kaiser test or FT-IR to detect free amine groups and ensure complete coupling .

- Troubleshooting : Incomplete coupling may arise from steric hindrance; consider double coupling or microwave irradiation (50°C, 10 minutes) .

Q. How can conflicting toxicity data (e.g., acute vs. chronic exposure) be resolved?

- Data Reconciliation :

In Vitro Screening : Conduct MTT assays on HEK293 or HepG2 cells to assess acute cytotoxicity (IC values) .

Chronic Exposure : Perform subcellular localization studies (e.g., fluorescence tagging) to identify organelle-specific toxicity .

- Contradictions : Note that oral toxicity (Category 4, H302) in safety data may not correlate with in vitro results due to metabolic differences. Validate with in vivo models (e.g., zebrafish embryos) .

Q. What strategies mitigate side reactions during Fmoc deprotection?

- Deprotection Protocols :

Reagent Choice : Use 20% piperidine in DMF (2 × 5 minutes) for gentle Fmoc removal without backbone cleavage .

Temperature Control : Maintain reactions at 0–4°C to suppress β-elimination or aspartimide formation .

- Byproduct Analysis : Monitor deprotection via LC-MS; if side products persist, switch to DBU/piperidine (1:4) for improved selectivity .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

- PPE Recommendations :

- Respiratory : N95 mask or fume hood for powder handling (H335: respiratory irritation risk) .

- Skin/Eyes : Nitrile gloves and safety goggles (H315/H319: skin/eye irritation) .

Application-Focused Questions

Q. How does the Fmoc group influence the compound's interaction with biological targets?

- Mechanistic Insight :

- The Fmoc group enhances lipophilicity, improving membrane permeability in cell-based assays .

- However, it may sterically hinder binding to hydrophilic targets (e.g., enzymes); consider post-synthetic deprotection for activity studies .

Q. What computational tools predict the compound's reactivity in nucleophilic environments?

- Modeling Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.